molecular formula C11H8N2 B116844 2-(QUINOLIN-4-YL)ACETONITRILE CAS No. 14003-46-4

2-(QUINOLIN-4-YL)ACETONITRILE

Cat. No.: B116844
CAS No.: 14003-46-4
M. Wt: 168.19 g/mol
InChI Key: CKTDILDXLGTRNG-UHFFFAOYSA-N
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Description

2-(QUINOLIN-4-YL)ACETONITRILE is an organic compound with the molecular formula C11H8N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is used as a reagent in the synthetic preparation of potential bone morphogenetic protein signaling inhibitors .

Scientific Research Applications

2-(QUINOLIN-4-YL)ACETONITRILE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of compounds that can inhibit bone morphogenetic protein signaling.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

It is used as a reagent in the synthetic preparation of potential bone morphogenetic protein (bmp) signaling inhibitors . Therefore, it can be inferred that the compound may interact with proteins involved in the BMP signaling pathway.

Biochemical Pathways

2-(Quinolin-4-yl)acetonitrile is involved in the BMP signaling pathway as a potential inhibitor . The BMP signaling pathway plays a crucial role in various biological processes, including cell differentiation, growth, and apoptosis. By potentially inhibiting this pathway, this compound may affect these processes, leading to downstream effects.

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and blood-brain barrier permeability . The compound is also an inhibitor of CYP1A2, which may affect its metabolism . Its log Kp value indicates low skin permeability . These properties influence the compound’s bioavailability and distribution within the body.

Action Environment

Environmental factors such as temperature and pH can influence the action, efficacy, and stability of this compound. The compound is stored in a dry environment at room temperature , suggesting that moisture and temperature extremes could affect its stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(QUINOLIN-4-YL)ACETONITRILE can be achieved through various methods. One common method involves the reaction of 4-chloroquinoline with acetonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(QUINOLIN-4-YL)ACETONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Quinoline: The parent compound of 2-(QUINOLIN-4-YL)ACETONITRILE, used in the synthesis of various pharmaceuticals.

    4-Quinolinecarboxylic acid: An oxidation product of this compound with applications in medicinal chemistry.

    4-Quinolineethanol: A reduction product with potential therapeutic applications.

Uniqueness: this compound is unique due to its nitrile functional group, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its potential as a bone morphogenetic protein signaling inhibitor also sets it apart from other quinoline derivatives .

Properties

IUPAC Name

2-quinolin-4-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,6,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTDILDXLGTRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292762
Record name 4-Quinolineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14003-46-4
Record name 4-Quinolineacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Quinolineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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